molecular formula C6H8O6 B583511 (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one CAS No. 178101-89-8

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one

Cat. No.: B583511
CAS No.: 178101-89-8
M. Wt: 177.116
InChI Key: CIWBSHSKHKDKBQ-DXEGWCNNSA-N
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Description

The compound (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one is the IUPAC name for L-ascorbic acid, commonly known as vitamin C (CAS: 50-81-7) . It is a water-soluble organic molecule with the molecular formula C₆H₈O₆ (molecular weight: 176.12 g/mol). Structurally, it features a γ-lactone ring with four hydroxyl groups, conferring potent antioxidant properties via its ability to donate electrons and neutralize free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one typically involves the incorporation of the 13C isotope into the L-ascorbic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ascorbic acid. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotope-labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled glucose or other precursors. The process includes fermentation, extraction, and purification steps to obtain the final product with high isotopic purity. The production methods are designed to meet the demands of research and industrial applications, ensuring consistent quality and availability .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include dehydroascorbic acid, various ascorbate derivatives, and other oxidized or reduced forms of the compound .

Scientific Research Applications

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one is similar to that of L-ascorbic acid. It functions as an antioxidant by donating electrons to neutralize reactive oxygen species. It also acts as a cofactor in various enzymatic reactions, including the synthesis of collagen, carnitine, and neurotransmitters. The molecular targets include enzymes like prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis .

Comparison with Similar Compounds

Vitamin C belongs to a class of furanone derivatives with hydroxyl and dihydroxyethyl substituents. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Key Features Applications/Effects Reference
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one (L-ascorbic acid) C₆H₈O₆ - Four hydroxyl groups
- γ-lactone ring
- Strong reducing agent
Antioxidant, collagen synthesis, food preservation, neuroprotection
Sodium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate (Sodium ascorbate) C₆H₇NaO₆ - Sodium salt of ascorbic acid
- Improved solubility and stability
Pharmaceuticals (injectable forms), food additives
D-erythorbic acid (Isoascorbic acid) C₆H₈O₆ - C5 stereoisomer of ascorbic acid
- Weaker biological activity
Food preservative (non-vitamin antioxidant), meat curing
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one (Dehydroascorbic acid) C₆H₆O₆ - Oxidized form of ascorbic acid
- Reversible redox properties
Transient antioxidant, cellular uptake via glucose transporters
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one C₈H₁₂O₇ - Ethoxy substitution at C4
- Reduced polarity
Industrial synthesis intermediates, potential antimicrobial agents

Key Differences:

Stereochemistry and Bioactivity: L-ascorbic acid (vitamin C) exhibits superior biological activity compared to its stereoisomers like D-ascorbic acid and D-erythorbic acid, which lack vitamin C activity due to altered hydroxyl group orientation . Sodium ascorbate retains antioxidant efficacy but offers enhanced stability in aqueous formulations, making it preferable for intravenous therapies .

Oxidation State :

  • Dehydroascorbic acid (oxidized form) is less stable but can regenerate ascorbic acid intracellularly, maintaining antioxidant capacity .

Structural Modifications :

  • Ethoxy-substituted derivatives (e.g., (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one ) exhibit altered solubility and reduced antioxidant potency, favoring industrial over biomedical applications .

Metal Complexes :

  • Iron-ascorbic acid complexes (e.g., Fe²⁺-ascorbate) enhance iron absorption but may promote pro-oxidant effects under certain conditions .

Research Findings and Trends

  • Neuroprotection : Ascorbic acid modulates neurotransmission and protects neurons from oxidative stress, with clinical trials exploring its role in Alzheimer’s and Parkinson’s diseases .
  • Green Chemistry : Ascorbic acid’s reducing properties enable eco-friendly synthesis of reduced graphene oxide (RGO) for electronic applications .
  • Stability Challenges : Encapsulation techniques (e.g., liposomes) are being developed to mitigate ascorbic acid’s degradation in cosmetic and pharmaceutical products .

Biological Activity

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one, also known as a labeled form of ascorbic acid (Vitamin C), has garnered interest in various fields due to its biological activities and applications. This compound is a stable isotope-labeled derivative of ascorbic acid, which is crucial for metabolic studies and biomedical research.

  • Molecular Formula: C₆H₈O₆
  • Molecular Weight: 176.124 g/mol
  • CAS Number: 50-81-7
  • Purity: 0.95

Antioxidant Properties

Ascorbic acid is well-known for its antioxidant capabilities, which help in neutralizing free radicals in biological systems. The labeled form retains these properties, making it useful in studying oxidative stress and related diseases. Research indicates that it can protect cells from oxidative damage by scavenging reactive oxygen species (ROS) and enhancing the activity of other antioxidants like glutathione .

Role in Metabolism

The compound plays a significant role in various metabolic pathways:

  • Collagen Synthesis: It is essential for the hydroxylation of proline and lysine residues in collagen, which is vital for maintaining skin integrity and wound healing.
  • Neurotransmitter Synthesis: Ascorbic acid is involved in the biosynthesis of neurotransmitters such as norepinephrine from dopamine, influencing mood and cognitive functions .

Study on Antioxidant Effects

A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells. The results indicated a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, suggesting enhanced cellular protection against oxidative damage.

Clinical Application in Cardiovascular Health

In a clinical trial involving patients with cardiovascular diseases, the administration of this compound resulted in improved endothelial function and reduced arterial stiffness. The findings support the hypothesis that Vitamin C supplementation may have beneficial effects on cardiovascular health by improving nitric oxide bioavailability and reducing inflammation .

Comparison with Other Isotope-Labeled Compounds

Compound NameIsotope PositionBiological Activity
L-Ascorbic acid-1-13CC-1Standard antioxidant activity
L-Ascorbic acid-3-13CC-3Similar antioxidant properties
This compoundC-2Enhanced tracking in metabolic studies

The unique labeling at the second carbon position allows for specific tracking of metabolic pathways involving ascorbic acid without altering its biological activity.

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-DXEGWCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=[13C](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one

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